molecular formula C18H27NO5 B1608994 Nemorensine CAS No. 50906-96-2

Nemorensine

Cat. No.: B1608994
CAS No.: 50906-96-2
M. Wt: 337.4 g/mol
InChI Key: DNEINKNDPRUHLP-WLFFGFHMSA-N
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Description

Nemorensine is a pyrrolizidine alkaloid found in certain plant species, particularly within the Senecio genus. Pyrrolizidine alkaloids are known for their complex structures and significant biological activities. This compound is characterized by its unique macrocyclic diester structure, which contributes to its distinct chemical and biological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of nemorensine typically involves the preparation of its necic acid component, (+)-nemorensic acid. One approach starts from commercially available furoic acid, proceeding through a series of nine steps to achieve the desired product. Key steps include a chiral auxiliary controlled, stereoselective Birch reduction of 3-methyl-2-furoic acid and the stereoselective reaction of an oxonium ion generated within a tetrahydrofuran ring .

Another method involves the reaction of an epsilon-halo-alpha,beta-unsaturated ester with samarium iodide, leading to a fragmentation product. This product undergoes deprotection and intramolecular cyclization to form tetrahydrofuran derivatives, which are then chemically modified to yield nemorensic acid .

Industrial Production Methods

Industrial production of this compound is not well-documented, likely due to its complex structure and the challenges associated with its synthesis. Most research focuses on laboratory-scale synthesis for scientific studies.

Chemical Reactions Analysis

Types of Reactions

Nemorensine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as oxidized and reduced forms, as well as substituted esters.

Scientific Research Applications

Nemorensine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of nemorensine involves its interaction with biological macromolecules, leading to toxic effects. Pyrrolizidine alkaloids like this compound are known to form DNA adducts, causing mutations and potentially leading to carcinogenesis. The molecular targets include cellular DNA and proteins, which are disrupted by the alkylating properties of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Nemorensine

This compound is unique due to its specific macrocyclic diester structure and the challenges associated with its synthesis. Its distinct reactivity and biological properties set it apart from other pyrrolizidine alkaloids, making it a valuable compound for scientific research.

Properties

IUPAC Name

(1R,5S,7R,8R,12S,18R)-5,7,8-trimethyl-2,10,19-trioxa-15-azatetracyclo[10.5.1.15,8.015,18]nonadecane-3,9-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27NO5/c1-11-8-17(2)9-14(20)23-13-5-7-19-6-4-12(15(13)19)10-22-16(21)18(11,3)24-17/h11-13,15H,4-10H2,1-3H3/t11-,12-,13-,15-,17+,18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNEINKNDPRUHLP-WLFFGFHMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2(CC(=O)OC3CCN4C3C(CC4)COC(=O)C1(O2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@]2(CC(=O)O[C@@H]3CCN4[C@@H]3[C@H](CC4)COC(=O)[C@@]1(O2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50906-96-2
Record name (4S,6R,7R,10aS,15aR,15bR)-Dodecahydro-4,6,7-trimethyl-4,7-epoxy-2H-[1,6]dioxacyclotridecino[2,3,4-gh]pyrrolizine-2,8(3H)-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50906-96-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name C(16a)-Homo-21-norsenecionan-11,16a-dione, 12,15-epoxy-1,2,15,20-tetrahydro-, (1alpha,12R,15R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050906962
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is Nemorensine and where is it found?

A1: this compound is a pyrrolizidine alkaloid (PA) first isolated from the plant Senecio nemorensis L. [, ]. PAs are a group of naturally occurring toxins produced by various plant species, often as a defense mechanism against herbivores.

Q2: Can you elaborate on the synthetic approaches used to determine the structure of (+)-Nemorensic acid?

A3: Several synthetic routes to (+)-Nemorensic acid have been developed. One approach utilized the readily available monoterpene (-)-carvone and involved a unique fragmentation reaction mediated by samarium iodide to construct the tetrahydrofuran ring present in (+)-Nemorensic acid []. Another strategy employed a stereoselective Birch reduction of 3-methyl-2-furoic acid and took advantage of the reactivity of an oxonium ion within a tetrahydrofuran ring to install the correct stereochemistry [].

Q3: Are there any analytical methods used to quantify this compound?

A4: Yes, a method using flame atomic absorption spectrometry (FAAS) has been developed to indirectly determine the concentration of this compound []. This method involves the formation and extraction of ion pairs between the alkaloid and a bismuth complex, followed by measurement of the metal concentration in the organic phase using FAAS.

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